An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-iodo-2-methylpyridine
An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of the heterocyclic compound 3-Chloro-4-iodo-2-methylpyridine. As a key building block in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its effective application in research and development. This document consolidates available data, provides context through comparison with related isomers, and outlines the experimental methodologies for property determination, ensuring a blend of theoretical knowledge and practical insights.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern drug discovery and development. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in the design of bioactive molecules. The specific substitution pattern of halogens and a methyl group in 3-Chloro-4-iodo-2-methylpyridine creates a unique electronic and steric environment, influencing its reactivity, intermolecular interactions, and, consequently, its physical properties. Understanding these properties is a critical first step in harnessing its potential for creating novel therapeutics and functional materials.
Molecular Structure and Core Properties
The foundational physical properties of a molecule are dictated by its structure. 3-Chloro-4-iodo-2-methylpyridine possesses a pyridine ring substituted with a chlorine atom at the 3-position, an iodine atom at the 4-position, and a methyl group at the 2-position.
Diagram of the Molecular Structure of 3-Chloro-4-iodo-2-methylpyridine
Caption: 2D structure of 3-Chloro-4-iodo-2-methylpyridine.
A summary of its core physical properties is presented in the table below. It is important to note that while some data for the precise isomer is available, other properties are inferred from the closely related isomer, 2-Chloro-4-iodo-3-methylpyridine, due to a lack of direct experimental data for the title compound.
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₅ClIN | PubChem |
| Molecular Weight | 253.47 g/mol | Calculated from atomic weights.[1] |
| Appearance | Expected to be a solid at room temperature. | Inferred from the solid form of the isomer 2-Chloro-4-iodo-3-methylpyridine.[1] |
| Melting Point | Not available. Isomer (2-Chloro-4-iodo-3-methylpyridine): 101-106 °C. | Experimental data for the isomer provides an estimated range. |
| Boiling Point | Not available. | Expected to be high due to the molecular weight and polarity. |
| Solubility | Not available. | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| XlogP (Predicted) | 2.5 | A measure of lipophilicity, suggesting moderate partitioning into organic phases.[2] |
Spectroscopic Profile: A Fingerprint of the Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The two aromatic protons will appear as doublets or singlets depending on the coupling constants, with chemical shifts influenced by the electron-withdrawing effects of the chlorine, iodine, and the pyridine nitrogen. The methyl protons will appear as a singlet, typically in the range of 2.0-2.5 ppm. For comparison, the ¹H NMR spectrum of the related 2-chloro-4-methylpyridine shows signals at approximately 8.10, 6.92, 6.87, and 2.20 ppm.[3]
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¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons attached to the halogens will be significantly affected, with the carbon bearing the iodine atom showing a characteristic upfield shift compared to an unsubstituted carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected peaks include:
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C-H stretching vibrations of the aromatic ring and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively).
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C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).
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C-Cl and C-I stretching vibrations, which typically appear in the fingerprint region below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of 3-Chloro-4-iodo-2-methylpyridine will show a distinct molecular ion peak (M⁺). Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, which is characteristic of compounds containing one chlorine atom.[4] The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the substituents and cleavage of the pyridine ring. Predicted mass-to-charge ratios for various adducts are available.[2]
Experimental Determination of Physical Properties: Protocols and Rationale
The following section outlines standard experimental procedures for determining the key physical properties of a novel compound like 3-Chloro-4-iodo-2-methylpyridine.
Melting Point Determination
Workflow for Melting Point Determination
Caption: A streamlined workflow for determining the melting point of a solid compound.
Causality: A sharp melting point range (typically < 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the melting point.
Solubility Assessment
A qualitative assessment of solubility is crucial for applications in solution-phase chemistry and for formulation development.
Protocol:
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To a series of small test tubes, add approximately 10 mg of 3-Chloro-4-iodo-2-methylpyridine.
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To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).
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Agitate the mixtures at a constant temperature (e.g., 25 °C).
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Visually observe and record whether the compound is soluble, partially soluble, or insoluble in each solvent.
Rationale: The principle of "like dissolves like" governs solubility. The polarity of 3-Chloro-4-iodo-2-methylpyridine, arising from the nitrogen atom and the carbon-halogen bonds, suggests good solubility in polar aprotic and moderately polar protic solvents.
Spectroscopic Analysis
Instrumentation and Sample Preparation:
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NMR: Spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
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IR: Spectra can be obtained using an FTIR spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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MS: Mass spectra are acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight).
Justification: These spectroscopic techniques provide unambiguous structural confirmation and are essential for quality control and batch-to-batch consistency.
Safety and Handling
While a specific safety data sheet for 3-Chloro-4-iodo-2-methylpyridine is not widely available, the safety precautions for structurally similar compounds should be observed. For instance, the related compound 2-Chloro-4-iodo-3-methylpyridine is classified as acutely toxic if swallowed and can cause serious eye damage.
General Handling Precautions:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle the compound in a well-ventilated area, preferably in a fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from light.
Conclusion and Future Directions
This technical guide has synthesized the available information on the physical properties of 3-Chloro-4-iodo-2-methylpyridine. While direct experimental data for some properties remains to be reported, a reliable profile can be constructed through predictive methods and comparison with closely related isomers. The outlined experimental protocols provide a clear path for the comprehensive characterization of this and other novel substituted pyridines. Further research to experimentally determine the melting point, boiling point, and solubility of 3-Chloro-4-iodo-2-methylpyridine is warranted to complete its physical property profile and facilitate its broader application in scientific research and drug development.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71758548, 3-chloro-4-iodo-2-methylpyridine. Retrieved January 21, 2026, from [Link].
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Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved January 21, 2026, from [Link]
